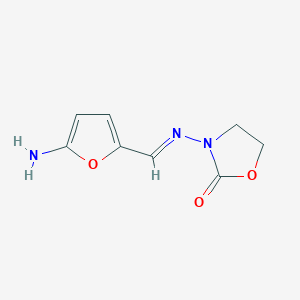
(Z)-1-Methoxyhex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Methoxyhex-3-ene is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to a hexene chain The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Methoxyhex-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the Z-alkene configuration. The reaction conditions are optimized to maintain the integrity of the methoxy group and prevent isomerization to the E-configuration.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-Methoxyhex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond to form (Z)-1-Methoxyhexane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at reflux temperature.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: (Z)-1-Methoxyhexane.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-1-Methoxyhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (Z)-1-Methoxyhex-3-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The double bond configuration plays a crucial role in determining the compound’s reactivity and selectivity in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-Methoxyhex-3-ene: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
1-Methoxyhexane: The fully saturated analog without the double bond.
1-Hexene: The parent hydrocarbon without the methoxy group.
Uniqueness
(Z)-1-Methoxyhex-3-ene is unique due to its Z-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
70220-06-3 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(Z)-1-methoxyhex-3-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h4-5H,3,6-7H2,1-2H3/b5-4- |
InChI-Schlüssel |
KUPODEXLSGEWFR-PLNGDYQASA-N |
Isomerische SMILES |
CC/C=C\CCOC |
Kanonische SMILES |
CCC=CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


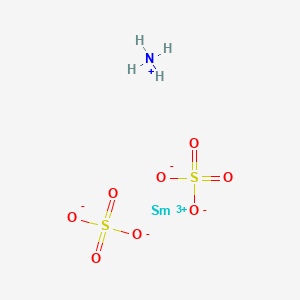
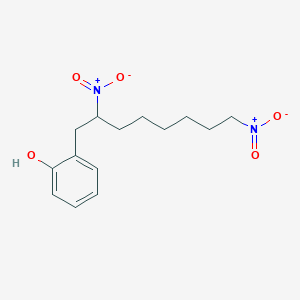
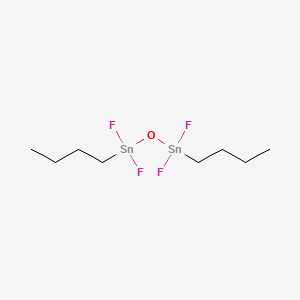
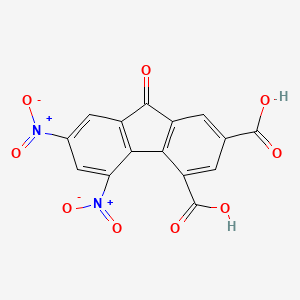
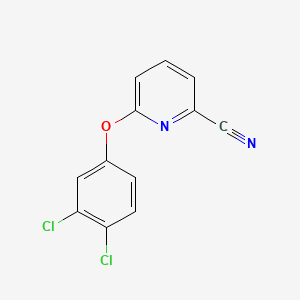

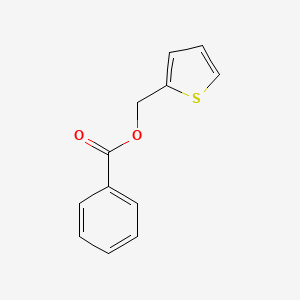
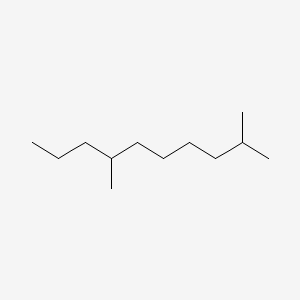
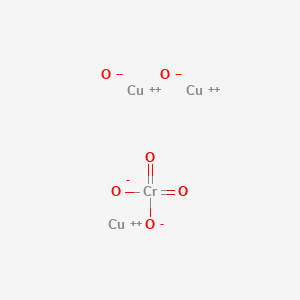
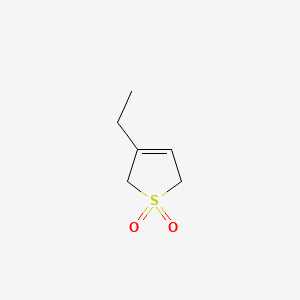

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
